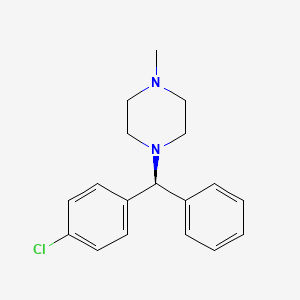

Chlorcyclizine, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

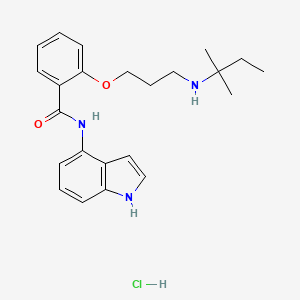

Chlorcyclizin, (S)-: ist ein Antihistaminikum der ersten Generation, das zur Gruppe der Diphenylmethylpiperazine gehört. Es wird hauptsächlich zur Behandlung von Allergiesymptomen wie Rhinitis, Urtikaria und Pruritus eingesetzt. Darüber hinaus besitzt es einige anticholinerge, antiserotonerge und lokalanästhetische Eigenschaften . Chlorcyclizin wurde auch für seine mögliche Verwendung bei der Behandlung verschiedener Flaviviren wie Hepatitis C und Zika-Virus untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Es wurde ein einfacher und effizienter Weg zur Synthese von Chlorcyclizin entwickelt. Der übliche Zwischenprodukt, 1-[(4-Chlorphenyl)(phenyl)methyl]-piperazin, wird aus (4-Chlorphenyl)(phenyl)methanon in drei Schritten mit ausgezeichneten Ausbeuten hergestellt . Die Synthese beginnt mit einer kommerziell erhältlichen Verbindung, (4-Chlorphenyl)(phenyl)methanon, die bei Raumtemperatur mit Natriumborhydrid in Methanol behandelt wird, um das entsprechende Derivat von (4-Chlorphenyl)(phenyl)methanol zu erhalten. Diese Verbindung wird dann mit Salzsäure in Gegenwart von Calciumchlorid umgesetzt, um 1-Chlor-4-[chlor(phenyl)methyl]benzol zu erhalten. Schließlich wird dieses Zwischenprodukt in Gegenwart von Kaliumcarbonat und einem Phasentransferkatalysator in Tetrahydrofuran unter Rückflussbedingungen mit Piperazin umgesetzt, um Chlorcyclizin zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chlorcyclizinhydrochlorid erfolgt in einem dreistufigen Verfahren. Zuerst wird 4-Chlordiphenylmethan mit Brom einer Bromierungsreaktion unterzogen, um ein bromiertes Produkt zu bilden. Dieses Produkt wird dann mit N-Methylpiperazin einer Alkylierungsreaktion unterzogen, gefolgt von Ansäuerung und Salzbildung, um ein Rohprodukt zu erhalten. Das Rohprodukt wird zweimal gereinigt und aufbereitet, um raffiniertes Chlorcyclizinhydrochlorid zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A simple and efficient route has been developed for the synthesis of chlorcyclizine. The common intermediate, 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine, is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . The synthetic approach starts from a commercially available compound, (4-chlorophenyl)(phenyl)methanone, which is treated with sodium borohydride in methanol at room temperature to afford the corresponding derivative of (4-chlorophenyl)(phenyl)methanol. This compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene. Finally, this intermediate is reacted with piperazine in the presence of potassium carbonate and a phase-transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine .

Industrial Production Methods: The industrial production of chlorcyclizine hydrochloride involves a three-step process. First, 4-chlorodiphenylmethane is subjected to a bromination reaction with bromine to form a brominated product. This product is then subjected to an alkylation reaction with N-methyl piperazine, followed by acidification and salt formation to obtain a crude product. The crude product is refined and purified twice to yield refined chlorcyclizine hydrochloride .

Analyse Chemischer Reaktionen

Reaktionstypen: Chlorcyclizin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Übliche Reagenzien und Bedingungen:

Oxidation: Chlorcyclizin kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von Chlorcyclizin kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die Chlorcyclizin betreffen, verwenden typischerweise Reagenzien wie Halogene (z. B. Brom) oder Alkylierungsmittel (z. B. Methyliodid).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Chlorcyclizin, wie z. B. seine N-demethylierte und N-oxidierte Form .

Wissenschaftliche Forschungsanwendungen

Chlorcyclizin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung bei der Untersuchung der Antihistaminaktivität und der Entwicklung neuer Antihistaminika verwendet.

Biologie: Chlorcyclizin wird in der Forschung verwendet, um die Mechanismen der Histaminrezeptorantagonismus und seine Auswirkungen auf verschiedene biologische Systeme zu verstehen.

Medizin: Es wurde auf seine mögliche Verwendung bei der Behandlung von Hepatitis-C-Virus (HCV)-Infektionen untersucht.

Wirkmechanismus

Chlorcyclizin entfaltet seine Wirkung hauptsächlich durch die Wirkung als Histamin-H1-Rezeptorantagonist. Durch Blockierung der H1-Rezeptoren verhindert es die Wirkung von Histamin, einer Verbindung, die an allergischen Reaktionen beteiligt ist. Dies führt zur Linderung von Allergiesymptomen wie Juckreiz, Schwellung und Rötung . Zusätzlich besitzt Chlorcyclizin anticholinerge, antiserotonerge und lokalanästhetische Eigenschaften, die zu seinen gesamten pharmakologischen Wirkungen beitragen .

Wirkmechanismus

Chlorcyclizine exerts its effects primarily by acting as a histamine H1 receptor antagonist. By blocking the H1 receptors, it prevents the action of histamine, a compound involved in allergic reactions. This results in the relief of allergy symptoms such as itching, swelling, and redness . Additionally, chlorcyclizine has anticholinergic, antiserotonergic, and local anesthetic properties, which contribute to its overall pharmacological effects .

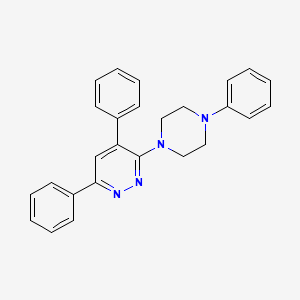

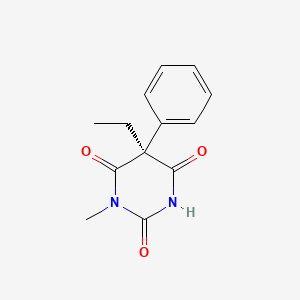

Vergleich Mit ähnlichen Verbindungen

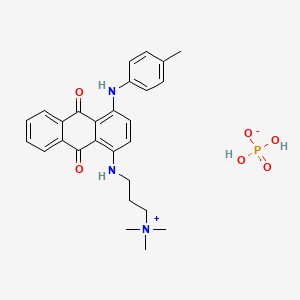

Ähnliche Verbindungen:

Einzigartigkeit von Chlorcyclizin: Chlorcyclizin ist unter seinen ähnlichen Verbindungen durch seine zusätzlichen anticholinergen, antiserotonergen und lokalanästhetischen Eigenschaften einzigartig. Diese Eigenschaften machen es zu einer vielseitigen Verbindung mit einem breiteren Anwendungsspektrum sowohl in klinischen als auch in Forschungsumgebungen .

Eigenschaften

CAS-Nummer |

118165-36-9 |

|---|---|

Molekularformel |

C18H21ClN2 |

Molekulargewicht |

300.8 g/mol |

IUPAC-Name |

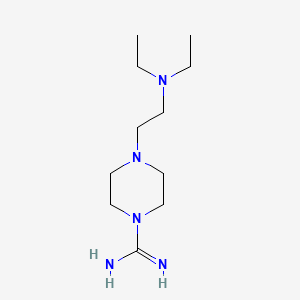

1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |

InChI-Schlüssel |

WFNAKBGANONZEQ-SFHVURJKSA-N |

Isomerische SMILES |

CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.